4-Methoxyisobenzofuran-1,3-dione
Overview
Description
4-Methoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C₉H₆O₄ It is a derivative of isobenzofuran and contains a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyisobenzofuran-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is advantageous due to its ability to act as a solvent, reagent, and catalyst simultaneously .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
4-Methoxyisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its functional groups. The methoxy group and the dione moiety play crucial roles in its reactivity. The compound can undergo nucleophilic attack, oxidation, and reduction reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylisobenzofuran-1,3-dione
- 4-Methoxyisobenzofuran-1,3-dione
Uniqueness
This compound is unique due to its methoxy group, which imparts distinct chemical properties compared to other isobenzofuran derivatives.
Properties
IUPAC Name |
4-methoxy-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJKLCCCGDNCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303027 | |
Record name | 3-methoxyphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-96-3 | |
Record name | 14963-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14963-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxyphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1,3-dihydro-2-benzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Methoxyisobenzofuran-1,3-dione as described in the research?
A1: The research highlights the use of a renewable resource, Cashew Nut Shell Liquid (CNSL), for the synthesis of this compound. The process utilizes anacardic acid, a major component of CNSL, as the starting material and involves a multi-step synthesis to obtain the final product [, ]. This approach demonstrates the potential of CNSL as a sustainable source for valuable chemicals.
Q2: Can you elaborate on the steps involved in synthesizing this compound from cashew nut shell liquid?
A2: The synthesis involves a series of reactions starting from anacardic acid isolated from CNSL. First, anacardic acid is dimethoxylated and then hydrogenated. Following this, the product undergoes benzylic bromination and dehydrobromination to yield (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate. Ozonolysis of this compound gives methyl 2-formyl-6-methoxybenzoate, which is further oxidized and dehydrated to obtain the final product, this compound [, ].
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